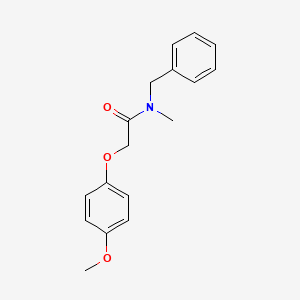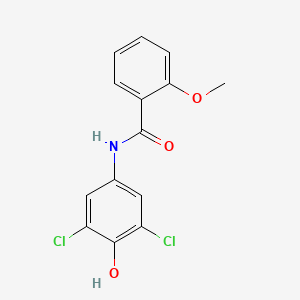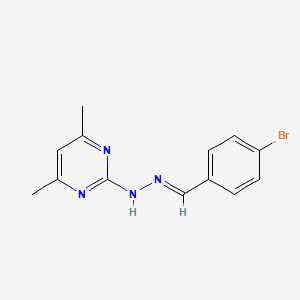![molecular formula C15H10F3N5O B5837954 2-(1H-tetrazol-1-yl)-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B5837954.png)
2-(1H-tetrazol-1-yl)-N-[3-(trifluoromethyl)phenyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1H-tetrazol-1-yl)-N-[3-(trifluoromethyl)phenyl]benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications as a pharmaceutical agent. This compound belongs to the class of tetrazole derivatives, which have been extensively studied for their diverse biological activities.
Scientific Research Applications
2-(1H-tetrazol-1-yl)-N-[3-(trifluoromethyl)phenyl]benzamide has been extensively studied for its potential applications as a pharmaceutical agent. This compound has been reported to exhibit anticancer, anti-inflammatory, and antimicrobial activities. It has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. Moreover, this compound has been reported to have anticonvulsant and analgesic effects, making it a promising candidate for the development of new drugs.
Mechanism of Action
The mechanism of action of 2-(1H-tetrazol-1-yl)-N-[3-(trifluoromethyl)phenyl]benzamide is not fully understood. However, it has been reported to act as an inhibitor of various enzymes and receptors, including cyclooxygenase-2, acetylcholinesterase, and monoamine oxidase. It has also been shown to modulate the activity of ion channels, including voltage-gated calcium channels and NMDA receptors.
Biochemical and Physiological Effects:
This compound has been reported to have various biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells, reduce inflammation, and exhibit antimicrobial activity. Moreover, this compound has been reported to have neuroprotective effects and to improve cognitive function. It has also been shown to have anticonvulsant and analgesic effects, making it a potential candidate for the treatment of epilepsy and chronic pain.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-(1H-tetrazol-1-yl)-N-[3-(trifluoromethyl)phenyl]benzamide in lab experiments is its potential as a pharmaceutical agent. This compound has been extensively studied for its diverse biological activities, making it a promising candidate for the development of new drugs. Moreover, the synthesis method for this compound has been optimized for yield and purity, making it readily available for lab experiments. However, one of the limitations of using this compound is its potential toxicity, which needs to be carefully evaluated in preclinical studies.
Future Directions
There are several future directions for the research on 2-(1H-tetrazol-1-yl)-N-[3-(trifluoromethyl)phenyl]benzamide. One of the directions is the development of new drugs based on this compound for the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders. Another direction is the investigation of the mechanism of action of this compound, which could lead to the discovery of new targets for drug development. Moreover, the evaluation of the toxicity and safety of this compound in preclinical studies is essential for its potential use as a pharmaceutical agent. Finally, the optimization of the synthesis method for this compound could lead to the development of more efficient and cost-effective methods for its production.
Synthesis Methods
The synthesis of 2-(1H-tetrazol-1-yl)-N-[3-(trifluoromethyl)phenyl]benzamide involves the reaction of 3-(trifluoromethyl)benzoyl chloride with sodium azide, followed by the reaction of the resulting intermediate with 2-aminobenzamide. This method has been reported in the literature and has been optimized for yield and purity.
properties
IUPAC Name |
2-(tetrazol-1-yl)-N-[3-(trifluoromethyl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F3N5O/c16-15(17,18)10-4-3-5-11(8-10)20-14(24)12-6-1-2-7-13(12)23-9-19-21-22-23/h1-9H,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNYRRONTPLCZHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=CC(=C2)C(F)(F)F)N3C=NN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F3N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-({[2-(4-fluorophenyl)-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)propanamide](/img/structure/B5837884.png)
![N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]acetamide](/img/structure/B5837886.png)




![2-(2-ethylphenyl)-5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5837924.png)

![2-[methyl(phenyl)amino]-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5837929.png)
![ethyl 2-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}benzoate](/img/structure/B5837939.png)


![1-(2-methoxyphenyl)-4-[(3-methyl-2-thienyl)methyl]piperazine](/img/structure/B5837948.png)